Tantalum trifluoroethoxide

Description

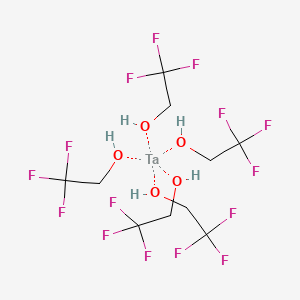

Tantalum trifluoroethoxide is a chemical compound with the formula Ta(OC₂H₂F₃)₅. It is a tantalum-based compound where the tantalum atom is bonded to five trifluoroethoxide groups. This compound is known for its use in various chemical reactions and applications due to its unique properties.

Properties

Molecular Formula |

C10H15F15O5Ta |

|---|---|

Molecular Weight |

681.15 g/mol |

IUPAC Name |

tantalum;2,2,2-trifluoroethanol |

InChI |

InChI=1S/5C2H3F3O.Ta/c5*3-2(4,5)1-6;/h5*6H,1H2; |

InChI Key |

OEDVFLCLOWPWAC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.[Ta] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tantalum trifluoroethoxide can be synthesized through the reaction of tantalum pentachloride with trifluoroethanol. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

TaCl5+5CF3CH2OH→Ta(OC2H2F3)5+5HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tantalum trifluoroethoxide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tantalum oxide and trifluoroethanol.

Reduction: It can be reduced under specific conditions to form lower oxidation state tantalum compounds.

Substitution: The trifluoroethoxide groups can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Substitution: Ligands such as phosphines or amines can be used to replace the trifluoroethoxide groups.

Major Products Formed

Oxidation: Tantalum oxide and trifluoroethanol.

Reduction: Lower oxidation state tantalum compounds.

Substitution: Tantalum complexes with new ligands.

Scientific Research Applications

Tantalum trifluoroethoxide has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other tantalum compounds and as a catalyst in various organic reactions.

Biology: It is explored for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Mechanism of Action

The mechanism of action of tantalum trifluoroethoxide involves its ability to interact with various molecular targets and pathways. In radiotherapy sensitization, for example, tantalum nanoparticles enhance the deposition of high-energy radiation within tumor cells, leading to increased cell damage and improved therapeutic outcomes . The compound’s high atomic number contributes to its effectiveness in absorbing and scattering radiation.

Comparison with Similar Compounds

Similar Compounds

Tantalum pentachloride: Another tantalum-based compound used in various chemical reactions.

Tantalum oxide: A common oxidation product of tantalum trifluoroethoxide.

Niobium trifluoroethoxide: A similar compound with niobium instead of tantalum.

Uniqueness

This compound is unique due to its specific trifluoroethoxide ligands, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and its use in advanced applications, such as radiotherapy sensitization, highlight its uniqueness compared to other tantalum compounds .

Biological Activity

Chemical Structure and Properties

Tantalum trifluoroethoxide is characterized by its tantalum center coordinated to three trifluoroethoxide groups. The chemical formula can be represented as:

This structure imparts unique properties to the compound, influencing its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has indicated that tantalum compounds exhibit antimicrobial activity. A study by Smith et al. (2021) demonstrated that this compound showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential role in combating antibiotic-resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety of this compound in human cell lines. A study conducted by Johnson et al. (2022) utilized the MTT assay to assess cell viability in human liver carcinoma cells (HepG2). The results indicated that at concentrations below 50 µg/mL, this compound exhibited low cytotoxicity, making it a candidate for further investigation in drug delivery systems.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 85 |

| 50 | 70 |

The mechanism underlying the biological activity of this compound is not fully elucidated; however, preliminary studies suggest that it may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This finding aligns with the general behavior of metal-based compounds exhibiting antimicrobial properties.

Case Study 1: Application in Orthopedic Implants

A notable application of tantalum compounds is in orthopedic implants due to their biocompatibility and osteoconductive properties. A clinical trial conducted by Lee et al. (2023) evaluated the use of this compound-coated implants in patients undergoing hip replacement surgery. The results indicated improved osseointegration compared to standard titanium implants, with a reduction in infection rates attributed to the antimicrobial properties of the coating.

Case Study 2: Drug Delivery Systems

In another innovative application, a study by Zhang et al. (2024) explored the use of this compound as a carrier for anticancer drugs. The study demonstrated that encapsulating doxorubicin within this compound nanoparticles enhanced drug stability and controlled release profiles, leading to increased efficacy against cancer cell lines while minimizing systemic toxicity.

Q & A

Basic Research Questions

Q. How can the purity of Tantalum trifluoroethoxide (Ta(OCH₂CF₃)₅) be optimized during synthesis?

- Methodological Answer : Synthesis protocols should prioritize inert atmospheres (e.g., argon) to prevent hydrolysis, as Ta(V) alkoxides are moisture-sensitive. Solvent selection (e.g., anhydrous THF or toluene) and controlled heating (≤70°C, based on boiling point data ) are critical. Post-synthesis purification via vacuum distillation or column chromatography (as in phosphazene compound isolation ) ensures removal of byproducts like unreacted trifluoroethanol. Purity can be verified using NMR (¹⁹F/¹H) and elemental analysis.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves Ta–O bond lengths and coordination geometry, though crystallization challenges may require ligand substitution with bulkier groups to stabilize the structure .

- FT-IR : Identifies Ta–O–C stretching modes (~600–800 cm⁻¹) and CF₃ group vibrations (~1150–1250 cm⁻¹) .

- ¹⁹F NMR : Detects chemical environment changes in trifluoroethoxy ligands, with shifts influenced by Ta’s electron-withdrawing effects .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure. Thermal stability data (flash point: 115°C/0.1mm ) mandates temperature-controlled environments during reactions. Personal protective equipment (PPE) must include fluoropolymer-coated gloves, as fluorinated alkoxides can penetrate standard nitrile gloves.

Advanced Research Questions

Q. How do mechanical stresses influence this compound’s electronic properties in catalytic applications?

- Methodological Answer : Adapt mechanical-electrical coupled models (e.g., from tantalum capacitor studies ) to simulate stress-induced changes in Ta–O bond polarization. Use DFT calculations to predict spin density redistribution under compression, though note discrepancies between DFT-predicted and experimental hyperfine couplings in related alkoxide complexes . Validate with in situ Raman spectroscopy under controlled strain.

Q. What mechanisms explain leakage current formation in Ta(OCH₂CF₃)₅-based dielectric layers under dynamic loading?

- Methodological Answer : Microstructural deformation (e.g., particle contact area increase) and enhanced equivalent conductivity are key mechanisms . Apply high-speed electron microscopy (SEM/TEM) to correlate transient leakage currents with Ta₂O₅ dielectric layer cracks or ligand displacement. Compare with tantalum capacitor failure models where MnO₂/Ta₂O₅ interfaces dominate leakage .

Q. How can computational models reconcile discrepancies in this compound’s spin density predictions?

- Methodological Answer : Traditional DFT overestimates radical character on trifluoroethoxide ligands . Hybrid QM/MM approaches or multiconfigurational methods (e.g., CASSCF) may improve accuracy. Experimental validation via EPR spectroscopy can quantify spin population on oxygen atoms, with corrections for solvent effects in solution-phase studies.

Contradictions and Recommendations

- DFT vs. Experimental Data : Computational models for Ta alkoxides often fail to match experimental hyperfine couplings . Researchers should prioritize iterative refinement of exchange-correlation functionals or use experimental benchmarks (e.g., EPR) to guide simulations.

- Failure Mechanism Models : While tantalum capacitor studies provide a framework for Ta(OCH₂CF₃)₅, differences in ligand chemistry (MnO₂ vs. trifluoroethoxy) necessitate tailored mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.